Anguizole

描述

科学研究应用

Inhibition of HCV Replication

Anguizole is a selective inhibitor of the non-structural protein 4B (NS4B) of the Hepatitis C virus (HCV), with an IC50 of 310 nM. NS4B plays a crucial role in the formation of the HCV replication complex, and Anguizole’s ability to disrupt NS4B-AH2-mediated biological functions significantly impacts the HCV life cycle .

Impact on Viral Protein Expression

Research has shown that Anguizole can reduce HCV protein expression, as determined by an ELISA-based HCV replication assay. This indicates its potential utility in decreasing viral load and mitigating disease progression without significant toxicity .

作用机制

Target of Action

Anguizole is a selective inhibitor of NS4B , a nonstructural protein found in the Hepatitis C Virus (HCV) . NS4B plays a pivotal role in HCV replication by inducing a specific membrane rearrangement and designating membranous web . Anguizole targets the second amphipathic helix of NS4B (NS4B-AH2), which is identified as a major regulator for NS4B oligomerization .

Mode of Action

Anguizole disrupts NS4B-AH2-mediated biological functions of NS4B . It significantly suppresses viral genome replication by disrupting NS4B’s dimerization/multimerization as well as its interaction with NS5A . This disruption of NS4B’s dimerization/multimerization is suggested as one of the potential mechanisms of action for Anguizole to suppress HCV replication .

Biochemical Pathways

The primary biochemical pathway affected by Anguizole is the HCV replication process. By inhibiting NS4B, Anguizole disrupts the formation of the membranous web, a structure essential for HCV replication . This disruption affects the downstream effects of HCV replication, leading to a reduction in HCV protein expression .

Pharmacokinetics

It is known that anguizole is soluble in dmso , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of Anguizole’s action is the significant reduction of HCV replication . By disrupting NS4B’s dimerization/multimerization and its interaction with NS5A, Anguizole inhibits the formation of the membranous web, thereby suppressing HCV replication .

Action Environment

Factors such as climate, soil properties, vegetation, and the presence of mobile genetic elements can influence the distribution and spread of antibiotic resistance

未来方向

While NS4B inhibitors like Anguizole are not currently used in therapy, they could serve as new weapons to combat resistance to current HCV therapy in the future . The mechanism of action elucidated for Anguizole will enable better understanding of NS4B’s role in HCV life cycle and aid in the development of a safer and more effective new class of NS4B-AH2 inhibitors of HCV replication .

属性

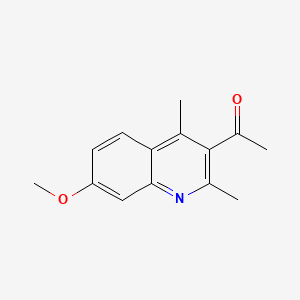

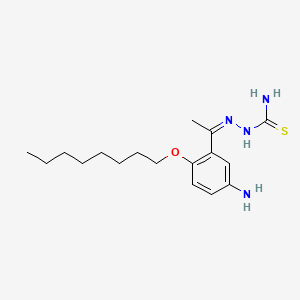

IUPAC Name |

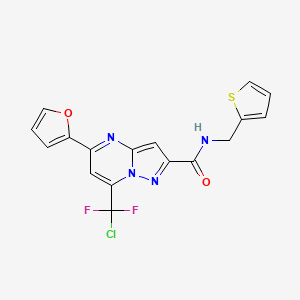

7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF2N4O2S/c18-17(19,20)14-7-11(13-4-1-5-26-13)22-15-8-12(23-24(14)15)16(25)21-9-10-3-2-6-27-10/h1-8H,9H2,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNREAYNZPJROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)Cl)C(=O)NCC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359937 | |

| Record name | Anguizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

442666-98-0 | |

| Record name | Anguizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。